1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride
Overview
Description
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN3O2 It is a derivative of hydrazine, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as dyes and polymers.
Safety and Hazards
Mechanism of Action
- The oxygen atom in hydroxylamine can also react with carbonyl compounds to form oximes, but this process is reversible. In contrast, the formation of hydrazones with 4-nitrophenylhydrazine is essentially irreversible due to dehydration of the adduct .
- The adduct maintains its structure even as the ketone or aldehyde gets consumed, following Le Châtelier’s principle .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Hydrazine hydrate is used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 1-(4-Methyl-2-aminophenyl)hydrazine hydrochloride.
Substitution: Various hydrazone derivatives can be formed depending on the electrophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylhydrazine hydrochloride
- 2-Nitrophenylhydrazine
- 1-(2-Nitrophenyl)hydrazine
Comparison
1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
Properties
IUPAC Name |
(4-methyl-2-nitrophenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNLYIUEYAZYRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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